

2-Chloroethyl 4-fluorophenyl sulfone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethyl 4-fluorophenyl sulfone

Cat. No.: B1349363

[Get Quote](#)

An In-depth Technical Guide to 2-Chloroethyl 4-fluorophenyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl 4-fluorophenyl sulfone is a chemical compound belonging to the sulfone class of organosulfur compounds. Sulfones are characterized by a sulfonyl functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The presence of the sulfonyl group, along with the chloroethyl and fluorophenyl moieties, imparts specific chemical properties to the molecule that may be of interest in various research and development applications, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, a proposed synthesis protocol, and a discussion of the potential biological significance of **2-Chloroethyl 4-fluorophenyl sulfone**.

Chemical Structure and Nomenclature

The chemical structure of **2-Chloroethyl 4-fluorophenyl sulfone** is characterized by a central sulfonyl group connecting a 2-chloroethyl group and a 4-fluorophenyl group.

IUPAC Name: 1-[(2-Chloroethyl)sulfonyl]-4-fluorobenzene[1]

Synonyms: 2-Chloroethyl 4-fluorophenyl sulphone, Benzene, 1-[(2-chloroethyl)sulfonyl]-4-fluoro-[1]

CAS Number: 33330-46-0[1][2][3]

Molecular Formula: C₈H₈ClFO₂S[1][2]

Molecular Weight: 222.66 g/mol [1][2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-Chloroethyl 4-fluorophenyl sulfone** is presented in the table below. This data is essential for handling, storage, and for the design of experimental procedures involving this compound.

Property	Value	Reference
Melting Point	67 °C	[1]
Boiling Point (Predicted)	352.7 ± 42.0 °C	[1]
Density (Predicted)	1.363 ± 0.06 g/cm ³	[1]
Hazard Codes	Xi (Irritant)	[1]
Risk Statements	R36/37/38 (Irritating to eyes, respiratory system and skin)	[1]
Safety Statements	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)	[1]

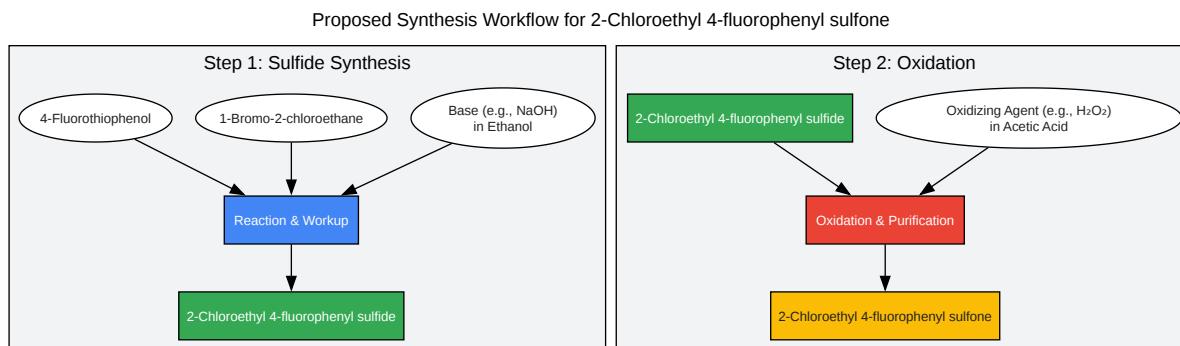
Experimental Protocols: Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Chloroethyl 4-fluorophenyl sulfone** is not readily available in the published literature, a plausible synthetic

route can be proposed based on established methods for the formation of sulfones. One common method involves the reaction of a sulfonyl chloride with a suitable nucleophile in the presence of a catalyst. An alternative approach is the oxidation of a corresponding sulfide.

Here, we propose a two-step synthesis starting from 4-fluorothiophenol and 1-bromo-2-chloroethane.

Step 1: Synthesis of 2-Chloroethyl 4-fluorophenyl sulfide


- Reaction: 4-Fluorothiophenol is reacted with 1-bromo-2-chloroethane in the presence of a base.
- Materials:
 - 4-Fluorothiophenol
 - 1-Bromo-2-chloroethane
 - Sodium hydroxide (or another suitable base)
 - Ethanol (or another suitable solvent)
- Procedure:
 - Dissolve 4-fluorothiophenol in ethanol in a round-bottom flask.
 - Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium thiophenolate salt.
 - To this solution, add 1-bromo-2-chloroethane dropwise at room temperature with stirring.
 - After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloroethyl 4-fluorophenyl sulfide.
- Purify the crude product by vacuum distillation or column chromatography.

Step 2: Oxidation to **2-Chloroethyl 4-fluorophenyl sulfone**

- Reaction: The sulfide from Step 1 is oxidized to the corresponding sulfone.
- Materials:
 - 2-Chloroethyl 4-fluorophenyl sulfide
 - Hydrogen peroxide (30% aqueous solution)
 - Glacial acetic acid
- Procedure:
 - Dissolve the 2-chloroethyl 4-fluorophenyl sulfide in glacial acetic acid in a round-bottom flask.
 - Cool the solution in an ice bath and add an excess of 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C.
 - After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
 - Pour the reaction mixture into a large volume of cold water.
 - The solid sulfone product will precipitate out of the solution.
 - Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
 - The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure **2-chloroethyl 4-fluorophenyl sulfone**.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the proposed two-step synthesis of **2-Chloroethyl 4-fluorophenyl sulfone**.

Potential Biological Significance and Applications in Drug Development

While no specific biological activities or signaling pathway involvements have been reported for **2-Chloroethyl 4-fluorophenyl sulfone**, the sulfone functional group is a well-established pharmacophore in medicinal chemistry. Aryl sulfones, in particular, are present in a variety of clinically used drugs and biologically active compounds.

The presence of the 4-fluorophenyl group is also significant. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.

Given these structural features, **2-Chloroethyl 4-fluorophenyl sulfone** could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-chloroethyl group provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups through nucleophilic substitution reactions.

Researchers in drug development could explore the synthesis of derivatives of **2-Chloroethyl 4-fluorophenyl sulfone** to investigate their potential as:

- Antimicrobial agents: Many sulfone-containing compounds have demonstrated antibacterial and antifungal properties.
- Anticancer agents: The sulfone moiety is present in several anticancer drugs.
- Enzyme inhibitors: The sulfonyl group can act as a key interacting element with the active sites of various enzymes.

It is important to emphasize that these are potential areas of investigation, and any biological activity of **2-Chloroethyl 4-fluorophenyl sulfone** or its derivatives would need to be confirmed through rigorous experimental studies. As this compound is for research use only, its safety and toxicity would also need to be thoroughly evaluated.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CHLOROETHYL 4-FLUOROPHENYL SULFONE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. 2-CHLOROETHYL 4-FLUOROPHENYL SULFONE | 33330-46-0 [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloroethyl 4-fluorophenyl sulfone chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1349363#2-chloroethyl-4-fluorophenyl-sulfone-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com